Samarium acetate

Description

BenchChem offers high-quality Samarium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

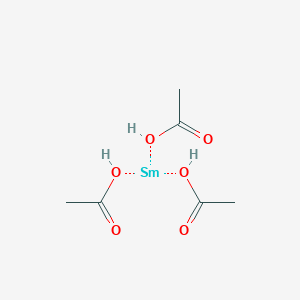

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12O6Sm |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

acetic acid;samarium |

InChI |

InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

DGVVPRHPLWDELQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Samarium Acetate from Samarium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of samarium acetate (B1210297) from samarium oxide, a critical process for various applications, including in the development of radiopharmaceuticals. This document details the chemical background, experimental protocols, and characterization of the final product, presenting quantitative data in accessible formats and illustrating key processes through diagrams.

Introduction

Samarium (Sm), a rare earth element, and its compounds have garnered significant interest in diverse scientific and industrial fields.[1] Among these compounds, samarium acetate (Sm(CH₃COO)₃) serves as a vital precursor for the synthesis of other samarium-containing materials and has specialized uses in glass, phosphors, and lasers.[2] Of particular relevance to drug development, the radioactive isotope samarium-153 (B1220927) (¹⁵³Sm) is a key component in radiopharmaceuticals approved for the palliation of bone pain resulting from metastatic cancer.[3][4] The synthesis of high-purity samarium acetate is a foundational step for such applications.

This guide focuses on the direct synthesis of samarium acetate from samarium(III) oxide (Sm₂O₃), a common and stable starting material. The process involves the acid-base reaction between the basic oxide and acetic acid to form the corresponding salt and water. The resulting product is typically a hydrated form of samarium acetate, most commonly the tetrahydrate (Sm(CH₃COO)₃·4H₂O).[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of samarium acetate is presented in Table 1.

Table 1: Chemical and Physical Properties of Samarium Acetate

| Property | Value | Reference(s) |

| Chemical Formula (Anhydrous) | Sm(CH₃COO)₃ | [5] |

| Molar Mass (Anhydrous) | 327.49 g/mol | [6] |

| Chemical Formula (Hydrate) | Sm(CH₃COO)₃·xH₂O | [6] |

| Appearance | Pale yellow or white powder | [5] |

| Solubility | Moderately soluble in water | [1] |

| CAS Number (Anhydrous) | 10465-27-7 | [5] |

| CAS Number (Hydrate) | 100587-91-5 | [5] |

| CAS Number (Tetrahydrate) | 15280-52-1 | [5] |

Synthesis of Samarium Acetate Tetrahydrate

The synthesis of samarium acetate from samarium oxide is a straightforward acid-base reaction. The general chemical equation for this reaction is:

Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O[7]

The following sections provide a detailed experimental protocol for this synthesis, compiled from various sources to ensure a comprehensive and practical guide.

Materials and Equipment

Table 2: Materials and Equipment for Synthesis

| Materials | Equipment |

| Samarium(III) oxide (Sm₂O₃) | Glass reaction vessel (e.g., beaker or flask) |

| Glacial acetic acid (CH₃COOH) | Heating mantle or hot plate with magnetic stirrer |

| Deionized water | Magnetic stir bar |

| Condenser (optional, to prevent solvent loss) | |

| Filtration apparatus (e.g., Büchner funnel, filter paper) | |

| Crystallization dish | |

| Vacuum desiccator | |

| Vacuum pump | |

| pH meter or pH indicator strips |

Experimental Protocol

This protocol details the synthesis of samarium acetate tetrahydrate.

Step 1: Preparation of the Acetic Acid Solution Prepare a 50% (v/v) aqueous solution of acetic acid by carefully adding a measured volume of glacial acetic acid to an equal volume of deionized water. The reaction is exothermic, so it is advisable to cool the mixture in an ice bath.

Step 2: Dissolution of Samarium Oxide

-

Place a measured amount of samarium(III) oxide into the reaction vessel.

-

Add the 50% acetic acid solution to the samarium oxide. A stoichiometric excess of acetic acid is recommended to ensure complete reaction of the oxide.

-

Gently heat the mixture with continuous stirring. The temperature should be maintained at a level sufficient to promote the dissolution of the samarium oxide without boiling the solution vigorously (e.g., 70-80 °C).[5]

-

Continue heating and stirring until all the samarium oxide has dissolved, resulting in a clear or pale yellow solution. This may take several hours. If any insoluble impurities remain, the hot solution should be filtered.

Step 3: Crystallization

-

Transfer the clear samarium acetate solution to a crystallization dish.

-

Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the dish can be loosely covered to allow for slow evaporation of the solvent.

-

For further crystallization, the solution can be placed in a refrigerator (4 °C) after it has reached room temperature.

Step 4: Isolation and Purification of Crystals

-

Once a significant amount of crystals has formed, isolate them from the mother liquor by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of cold deionized water to remove any residual acetic acid or soluble impurities.

-

A second wash with a cold, water-miscible organic solvent, such as ethanol (B145695) or acetone, can facilitate drying.

Step 5: Drying

-

Carefully transfer the crystalline product to a clean, dry watch glass or petri dish.

-

Dry the samarium acetate crystals under vacuum in a desiccator containing a suitable desiccant (e.g., anhydrous calcium chloride or silica (B1680970) gel) until a constant weight is achieved. This will yield samarium acetate tetrahydrate.[5]

Example Stoichiometry for the Preparation of Samarium Acetate Trihydrate

For the preparation of approximately 100 g of samarium acetate trihydrate, the following stoichiometry can be used[7]:

-

Samarium(III) oxide (Sm₂O₃): 45.70 g

-

70% Acetic Acid Solution: 67.45 g

The procedural steps would be similar to those outlined above, with adjustments for the different concentration of the acetic acid solution.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of samarium acetate.

Characterization of Samarium Acetate

The synthesized samarium acetate should be characterized to confirm its identity, purity, and hydration state. Common analytical techniques include:

-

X-Ray Diffraction (XRD): To determine the crystalline structure of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the acetate carboxylate vibrations.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content and the thermal decomposition profile.

A study on the production of high-purity samarium acetate confirmed the formation of the tetrahydrate, Sm(CH₃COO)₃·4H₂O, through these analytical methods.[8]

Relevance to Drug Development: The Role of Samarium-153

The synthesis of samarium acetate is a foundational step in the production of samarium-based compounds for medical applications. The radioisotope samarium-153 (¹⁵³Sm) is of particular importance in nuclear medicine.[8] ¹⁵³Sm is a beta and gamma emitter with a half-life of 46.3 hours.[7]

¹⁵³Sm is chelated with ligands such as ethylenediaminetetramethylene phosphonate (B1237965) (EDTMP) to form ¹⁵³Sm-EDTMP (Quadramet®). This radiopharmaceutical is used for the palliative treatment of bone pain in patients with skeletal metastases from cancers such as prostate, breast, and lung cancer.[3][9] The phosphonate groups in EDTMP target areas of active bone formation, delivering a localized dose of radiation to the metastatic lesions.[3]

The synthesis of high-purity, non-radioactive samarium compounds, such as samarium acetate, is crucial for the development and quality control of these life-enhancing radiopharmaceuticals.

Logical Relationship Diagram

Caption: From synthesis to clinical application of samarium compounds.

Conclusion

The synthesis of samarium acetate from samarium oxide is a well-established and reproducible method for obtaining this important rare earth compound. This guide has provided a detailed, step-by-step protocol for the synthesis of samarium acetate tetrahydrate, along with information on its characterization and its significant role as a precursor in the development of radiopharmaceuticals for cancer therapy. The ability to produce high-purity samarium acetate is a critical capability for researchers and professionals in both materials science and drug development.

References

- 1. Samarium acetate - Crystal growing [en.crystalls.info]

- 2. Samarium(III) acetate hydrate, 99.9% (REO) 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. asianjpr.com [asianjpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. 酢酸サマリウム(III) 水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. openmedscience.com [openmedscience.com]

- 8. redalyc.org [redalyc.org]

- 9. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of samarium acetate"

Samarium (III) Acetate (B1210297): A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of samarium (III) acetate. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis and characterization, and visualizations of key processes. Samarium acetate, a salt of the rare earth metal samarium, serves as a crucial precursor for the production of ultra-high purity compounds, catalysts, and advanced nanoscale materials.[1] In the medical field, radioactive ¹⁵³Sm is utilized in radiopharmaceuticals for applications such as bone pain palliation therapy.[2][3][4]

Core Physical and Chemical Properties

Samarium (III) acetate is a moderately water-soluble crystalline compound that typically exists in hydrated forms, most commonly as a tetrahydrate.[2][3][5] Upon heating, it decomposes to form samarium oxide.[1][6] The anhydrous form has the chemical formula Sm(CH₃COO)₃.[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of samarium (III) acetate. Data is provided for the anhydrous salt unless otherwise specified.

| Property | Value | Notes |

| Chemical Formula | Sm(C₂H₃O₂)₃ | Anhydrous[5] |

| Sm(C₂H₃O₂)₃ · xH₂O | Hydrated form[7][8] | |

| Molar Mass | 327.49 g/mol | Anhydrous basis[7][9] |

| 345.51 g/mol | Hydrated form[5][10] | |

| Appearance | Pale yellow or white to off-white powder | [1][5][10] |

| Density | 1.94 g/cm³ | [5][10] |

| Solubility | Moderately soluble in water | [1][6] |

| Decomposition | Decomposes on heating to samarium oxide | [1][6] |

| CAS Number | 10465-27-7 | Anhydrous[5] |

| 100587-91-5 | Hydrate[5][7][8][10] | |

| 15280-52-1 | Tetrahydrate[5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of samarium (III) acetate, as cited in relevant literature.

Synthesis of Samarium (III) Acetate Tetrahydrate

A common laboratory-scale synthesis involves the reaction of samarium (III) oxide with acetic acid.[5][10][11]

Objective: To synthesize samarium (III) acetate tetrahydrate from samarium (III) oxide.

Materials:

-

Samarium (III) oxide (Sm₂O₃)

-

50% aqueous acetic acid solution

-

Deionized water

-

Sodium hydroxide (B78521) and magnesium perchlorate (B79767) (for drying)

Procedure:

-

Dissolution: Dissolve 10g of samarium (III) oxide in 500mL of a 50% aqueous acetic acid solution. Apply heat to facilitate the dissolution of the oxide.[10]

-

Filtration: If any insoluble material remains, filter the hot solution to obtain a clear liquid.[10]

-

Crystallization: Heat the clear solution in a water bath at 75°C to evaporate the majority of the water, concentrating the solution to induce crystallization.[10]

-

Isolation: Filter the solution to isolate the formed crystals.[10]

-

Drying: Place the crystals in a vacuum dryer containing sodium hydroxide and magnesium perchlorate as desiccants. Vacuum dry the crystals to obtain pure samarium acetate tetrahydrate.[10]

Characterization Methodologies

1. Thermal Analysis (Thermogravimetric/Differential Thermal Analysis - TG/DTA)

Objective: To determine the thermal stability and decomposition pathway of samarium (III) acetate. The hydrates typically lose water molecules between 200-220°C.[12] The subsequent decomposition often proceeds through an oxycarbonate intermediate before forming the final oxide.[12]

Protocol:

-

Instrument: Mettler-Toledo TGA/SDTA 851 or similar.[3]

-

Sample Preparation: Place a small, accurately weighed sample of samarium acetate into an alumina (B75360) crucible.

-

Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min.[3]

-

Temperature Program: Heat the sample from 25°C to 900°C at a constant heating rate of 10°C/min.[3]

-

Data Analysis: Analyze the resulting TG curve for mass loss steps corresponding to dehydration and decomposition, and the DTA curve for endothermic or exothermic events.

2. Infrared Spectroscopy (IR)

Objective: To identify the functional groups and characterize the metal-acetate bonding within the compound.

Protocol:

-

Instrument: FTIR 670 Nexus, Nicolet, or equivalent spectrophotometer.[3]

-

Sample Preparation: Mix the samarium acetate sample with potassium bromide (KBr) powder. Press the mixture into a pellet form.[3]

-

Analysis: Record the absorption spectrum in the infrared region from 4000 to 400 cm⁻¹.[3]

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands of acetate (C=O, C-O stretches) and water (O-H stretch) to confirm the structure and hydration state.

3. X-Ray Diffraction (XRD)

Objective: To analyze the crystalline structure of the solid samarium acetate salt.

Protocol:

-

Instrument: Philips PW–1710 diffractometer or similar.[3]

-

Sample Preparation: Prepare a finely ground powder of the samarium acetate sample.

-

Analysis: Mount the sample and collect the diffraction pattern over a relevant 2θ range.

-

Data Interpretation: Compare the obtained diffraction pattern with standard patterns from a database (e.g., JCPDS) to confirm the phase and crystal structure of the compound.[3]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to samarium acetate.

References

- 1. americanelements.com [americanelements.com]

- 2. bjrs.org.br [bjrs.org.br]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. 酢酸サマリウム(III) 水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Samarium acetate hydrate 25g. - EM Grade [em-grade.com]

- 9. 乙酸钐(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. Samarium acetate - Crystal growing [en.crystalls.info]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Solubility of Samarium Acetate: A Technical Guide for Researchers

Abstract

Introduction

Samarium, a lanthanide series rare earth element, and its compounds are of increasing interest in various fields, including catalysis, ceramics, and medicine. Samarium acetate (B1210297), with the chemical formula Sm(CH₃COO)₃, is a key precursor in the synthesis of various samarium-containing materials. A thorough understanding of its solubility in different solvent systems is crucial for its application in solution-based processes, such as nanoparticle synthesis, thin-film deposition, and drug formulation. This guide aims to provide a foundational understanding of samarium acetate's solubility characteristics.

Physicochemical Properties of Samarium Acetate

Samarium (III) acetate is a white to off-white crystalline powder. It can exist in both anhydrous and hydrated forms, with the hydrate (B1144303) being more common.

| Property | Value |

| Chemical Formula | Sm(CH₃COO)₃ |

| Molar Mass | 327.49 g/mol (anhydrous) |

| Appearance | White to off-white powder |

Solubility of Samarium Acetate

Aqueous Solubility

Solubility in Organic Solvents

Information regarding the solubility of samarium acetate in common organic solvents such as ethanol, methanol, or acetone (B3395972) is scarce. General trends for rare earth salts suggest that their solubility in organic solvents is often lower than in water, unless the solvent has strong coordinating properties. For instance, neodymium acetate is reported to be soluble in water but its solubility in non-polar organic solvents is expected to be low.

Solubility of Related Rare Earth Acetates

In the absence of specific data for samarium acetate, examining the solubility of other lanthanide acetates can provide valuable insights.

-

Neodymium (III) Acetate (Nd(CH₃COO)₃): This compound is described as being soluble in water.

-

Gadolinium (III) Acetate (Gd(CH₃COO)₃): Gadolinium acetate is also known to be soluble in water.

The similarity in chemical properties across the lanthanide series suggests that samarium acetate likely exhibits comparable aqueous solubility to its neodymium and gadolinium counterparts.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of samarium acetate in a given solvent, based on the well-established isothermal saturation method followed by gravimetric analysis.

Materials and Equipment

-

Samarium (III) Acetate (hydrate or anhydrous)

-

Solvent of interest (e.g., deionized water, ethanol, etc.)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Spatulas and weighing paper

Experimental Workflow

The logical workflow for determining the solubility of samarium acetate is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of samarium acetate to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the solvent and temperature. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them to confirm that the concentration of the dissolved solute is constant, indicating that equilibrium has been reached.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.22 µm) into a clean, dry, and pre-weighed container.

-

-

Gravimetric Analysis:

-

Place the container with the filtered aliquot in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the samarium acetate (e.g., 105-110 °C for aqueous solutions).

-

Dry the sample to a constant weight. This is achieved by periodically removing the container from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

-

Record the final weight of the container with the dried samarium acetate residue.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

Signaling Pathways and Logical Relationships

The decision-making process for assessing the solubility of samarium acetate can be visualized as follows:

Caption: Logical workflow for solubility assessment.

Conclusion

While quantitative solubility data for samarium acetate remains a gap in the scientific literature, this guide provides a framework for its experimental determination. The provided protocol for the isothermal saturation method coupled with gravimetric analysis offers a reliable approach for researchers to obtain the necessary data for their specific applications. The qualitative information on samarium acetate and its lanthanide analogs suggests moderate aqueous solubility. Further research is warranted to systematically quantify the solubility of samarium acetate in a range of solvents and temperatures to facilitate its broader use in scientific and industrial applications.

Unraveling the Thermal Degradation of Samarium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition behavior of samarium acetate (B1210297) hydrate (B1144303) [Sm(CH₃COO)₃·nH₂O]. Understanding the thermal properties of this compound is critical for its application in various fields, including the synthesis of samarium-based nanomaterials and pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the decomposition process to facilitate a comprehensive understanding.

Introduction

Samarium (III) acetate is a salt of samarium and acetic acid, commonly existing in a hydrated form.[1] The thermal decomposition of lanthanide acetates, including samarium acetate, is a multi-stage process that is influenced by factors such as the degree of hydration and the heating atmosphere.[2] The process typically involves dehydration, followed by the decomposition of the anhydrous acetate into intermediate compounds, and finally yielding samarium sesquioxide (Sm₂O₃) as the end product.[3]

Experimental Protocols

The characterization of the thermal decomposition of samarium acetate hydrate is primarily conducted using thermoanalytical techniques. The following protocols are representative of the methodologies employed in the cited research.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature.[6] Combining these techniques (TGA-DTA) provides comprehensive insight into the thermal events, distinguishing between those that involve mass loss (e.g., decomposition) and those that do not (e.g., phase transitions).[6]

-

Apparatus: A simultaneous TGA-DTA instrument.

-

Sample Mass: Typically 5–20 mg.[6]

-

Heating Rate: A constant heating rate, often 10 °C/min, is applied.[3]

-

Atmosphere: The experiments are usually conducted under an inert atmosphere (e.g., nitrogen or argon) or in air to study the effect of oxygen on the decomposition pathway.

-

Data Collection: The mass loss (TG curve) and the temperature difference (DTA curve) are recorded as a function of temperature. The derivative of the TG curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[5]

X-ray Diffraction (XRD)

X-ray diffraction is employed to identify the crystalline phases of the solid residues at different stages of the decomposition. By heating the sample to a specific temperature within the TGA-DTA profile and then rapidly cooling it, the intermediate and final products can be analyzed.

-

Apparatus: A powder X-ray diffractometer.

-

Sample Preparation: Samples are obtained by heating samarium acetate hydrate to predetermined temperatures corresponding to the observed thermal events in the TGA-DTA curves.

-

Analysis: The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline structures of the intermediates and the final product.

Infrared Spectroscopy (IR)

Infrared spectroscopy is utilized to characterize the chemical bonds present in the initial, intermediate, and final products of the decomposition.

-

Apparatus: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Samples are typically prepared as KBr pellets.

-

Analysis: The IR spectra provide information on the presence of water molecules, acetate groups, and the formation of carbonate and oxide species during the decomposition process.

Thermal Decomposition Pathway

The thermal decomposition of samarium acetate hydrate, Sm(CH₃COO)₃·nH₂O, proceeds through a series of distinct stages. The exact number of water molecules (n) can vary, which influences the initial dehydration step.[3] The general pathway involves dehydration, followed by the decomposition of the anhydrous acetate to form an oxycarbonate intermediate, which then further decomposes to the final oxide.[2][3]

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of samarium acetate hydrate. The temperature ranges and mass losses are indicative and can vary slightly depending on the experimental conditions.

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| I | Dehydration | ~100 - 220 | Varies with n | Varies with n | Sm(CH₃COO)₃ |

| II | Decomposition | ~420 - 460 | - | - | Sm₂O(CO₃)₂ or Sm₂O₂CO₃ |

| III | Decomposition | > 460 | - | - | Sm₂O₃ |

Table 1: General Thermal Decomposition Stages of Samarium Acetate Hydrate.[2][3]

| Decomposition Reaction | Temperature (°C) | Gaseous Products |

| Sm(CH₃COO)₃·nH₂O → Sm(CH₃COO)₃ + nH₂O | ~100 - 220 | H₂O |

| 2Sm(CH₃COO)₃ → Sm₂O₂CO₃ + 3(CH₃)₂CO + 2CO₂ | ~420 - 460 | Acetone, Carbon Dioxide |

| Sm₂O₂CO₃ → Sm₂O₃ + CO₂ | > 460 | Carbon Dioxide |

Table 2: Proposed Decomposition Reactions and Gaseous Products.

Experimental Workflow

The logical flow of experiments to characterize the thermal decomposition of samarium acetate hydrate is outlined below.

Conclusion

The thermal decomposition of samarium acetate hydrate is a predictable, multi-step process that can be thoroughly investigated using a combination of thermoanalytical and spectroscopic techniques. The initial dehydration is followed by the decomposition of the anhydrous acetate to form an intermediate oxycarbonate, which subsequently decomposes to samarium sesquioxide. The precise temperature ranges and decomposition products can be influenced by the experimental conditions, particularly the heating rate and atmospheric environment. The data and protocols presented in this guide provide a solid foundation for researchers working with samarium acetate and other lanthanide carboxylates.

References

Unraveling the Crystal Architecture of Samarium (III) Acetate: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the crystal structure of samarium (III) acetate (B1210297), targeting researchers, scientists, and professionals in drug development. This document collates crystallographic data, details experimental methodologies for its characterization, and presents a visual workflow for its structural determination.

Introduction

Samarium, a lanthanide element, and its complexes are of significant interest in various fields, including catalysis and medicine. The acetate salt of samarium (III) is known to exist in various hydrated forms, and understanding its precise crystal structure is crucial for predicting its chemical behavior and for the rational design of new materials and pharmaceutical agents. This guide focuses on the elucidated crystal structure of a notable samarium (III) acetate complex.

Crystallographic Data of Samarium (III) Acetate Complexes

The crystal structure of samarium (III) acetate has been determined, primarily for its hydrated and solvated forms. A well-characterized example is the acetic acid adduct of samarium(III) acetate dihydrate, which has the composition [Sm(CH3COO)3(H2O)2] · CH3COOH.[1][2] This compound crystallizes as dimers.[1][2] Another related structure is a triclinic form, though less detail is provided in the initial findings.[1] Samarium acetate is also known to form a trihydrate, which is described as having a tetragonal crystal system, and a tetrahydrate.[3][4]

The crystallographic data for the samarium(III) acetate dihydrate acetic acid adduct is summarized in the table below.

| Compound | [Sm(CH3COO)3(H2O)2] · CH3COOH |

| Formula | C8H17O8Sm |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (pm) | 2695.1(3) |

| c (pm) | 1030.8(4) |

| V (cm³/mol) | 216.97(5) |

| R-value | 0.041 |

| Rw-value | 0.030 |

Table 1: Crystallographic data for the acetic acid adduct of samarium(III) acetate dihydrate.[1][2]

Experimental Protocols

The determination of the crystal structure of samarium (III) acetate complexes involves two primary stages: synthesis of single crystals and their analysis by X-ray crystallography.

Synthesis of Samarium (III) Acetate Crystals

Several methods have been reported for the synthesis of samarium (III) acetate crystals.

Method 1: From Samarium (III) Oxide A common method involves the reaction of samarium (III) oxide with acetic acid.[4][5]

-

Procedure: Samarium (III) oxide is dissolved in a 50% aqueous solution of acetic acid.[4][5] The solution is then heated to facilitate the dissolution of the oxide. Any insoluble material is removed by filtration. The resulting clear solution is heated in a water bath to evaporate the solvent and concentrate the solution, leading to crystallization upon cooling.[5] For obtaining the tetrahydrate, the crystals are subsequently dried under vacuum.[4][5]

Method 2: Isothermal Evaporation Single crystals of rare-earth acetate hydrates can be obtained from aqueous solutions by the isothermal evaporation of water.[1]

Single-Crystal X-ray Diffraction

The precise atomic arrangement in the synthesized crystals is determined using single-crystal X-ray diffraction.

-

Procedure: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a four-circle diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the crystal structure of samarium (III) acetate.

Conclusion

The crystal structure of samarium (III) acetate, particularly in its hydrated and solvated forms, has been successfully characterized. The provided data and experimental protocols offer a solid foundation for researchers working with this compound. The detailed structural information is invaluable for applications ranging from the development of novel materials to the design of samarium-based therapeutic agents. Further research into other hydrated and anhydrous forms will continue to enhance our understanding of this versatile lanthanide complex.

References

An In-depth Technical Guide to Samarium Acetate: Anhydrous vs. Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and hydrated forms of samarium acetate (B1210297), offering insights into their synthesis, physicochemical properties, and applications, with a particular focus on their relevance in research and drug development.

Introduction

Samarium acetate, an organometallic compound of the lanthanide series, exists in both anhydrous (Sm(CH₃COO)₃) and various hydrated forms (Sm(CH₃COO)₃·xH₂O), with the trihydrate and tetrahydrate being common.[1][2] The presence or absence of water of hydration significantly influences the compound's physical and chemical properties, impacting its solubility, stability, and reactivity. Understanding these differences is crucial for its application in catalysis, materials science, and particularly in the pharmaceutical field, where it shows potential in drug delivery systems.[3][4]

Physicochemical Properties

The anhydrous and hydrated forms of samarium acetate exhibit distinct physical and chemical characteristics. A summary of their key properties is presented in the tables below.

Table 1: General Properties of Anhydrous and Hydrated Samarium Acetate

| Property | Samarium Acetate Anhydrous | Samarium Acetate Hydrate (B1144303) (Tetrahydrate) |

| Chemical Formula | Sm(CH₃COO)₃ | Sm(CH₃COO)₃·4H₂O |

| Molar Mass | 327.49 g/mol | 399.55 g/mol |

| Appearance | Pale yellow powder | Light yellow crystalline solid |

| CAS Number | 10465-27-7[5] | 15280-52-1[5] |

Table 2: Solubility of Samarium Acetate Forms

| Solvent | Anhydrous Samarium Acetate | Samarium Acetate Trihydrate |

| Water (25°C) | Soluble | ~15 g/100 mL[1] |

Synthesis and Experimental Protocols

The synthesis of samarium acetate typically involves the reaction of samarium(III) oxide with acetic acid. The degree of hydration is controlled by the reaction and drying conditions.

Synthesis of Samarium Acetate Tetrahydrate

Principle: Samarium(III) oxide is dissolved in an aqueous solution of acetic acid, followed by crystallization to yield the hydrated salt.

Experimental Protocol:

-

Dissolution: Suspend 10 g of samarium(III) oxide (Sm₂O₃) in 100 mL of 50% aqueous acetic acid.

-

Heating: Gently heat the mixture with stirring until the samarium(III) oxide is completely dissolved.

-

Concentration: Evaporate the resulting solution on a water bath to reduce the volume and induce crystallization.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature to form crystals of samarium acetate tetrahydrate.

-

Isolation and Drying: Isolate the crystals by filtration and dry them under vacuum over a suitable desiccant.[5]

Diagram 1: Experimental Workflow for the Synthesis of Samarium Acetate Tetrahydrate

Caption: Workflow for the synthesis of samarium acetate tetrahydrate.

Synthesis of Anhydrous Samarium Acetate

Principle: The anhydrous form is typically prepared by the controlled thermal dehydration (desolvation) of a hydrated samarium acetate salt under vacuum.

Experimental Protocol:

-

Starting Material: Place a known quantity of finely ground samarium acetate hydrate in a flask suitable for vacuum heating.

-

Initial Heating: Heat the sample gradually under vacuum to a temperature of 120-150°C to remove the majority of the water of hydration. This step should be performed slowly to avoid the formation of samarium oxyacetate.

-

Final Dehydration: Increase the temperature to around 180-200°C under high vacuum for several hours to ensure the complete removal of water.

-

Cooling and Storage: Allow the anhydrous samarium acetate to cool to room temperature under vacuum before transferring it to a dry, inert atmosphere (e.g., a glovebox) for storage to prevent rehydration.

Diagram 2: Experimental Workflow for the Synthesis of Anhydrous Samarium Acetate

Caption: Workflow for the synthesis of anhydrous samarium acetate.

Characterization

The differences between anhydrous and hydrated samarium acetate can be clearly identified through various analytical techniques.

Thermal Analysis (TGA/DTG)

Thermogravimetric analysis (TGA) is a powerful tool to study the thermal stability and composition of hydrated compounds.

-

Hydrated Samarium Acetate: The TGA curve of samarium acetate tetrahydrate typically shows a multi-step weight loss. The initial weight loss, occurring at lower temperatures (around 100-200°C), corresponds to the loss of water molecules. At higher temperatures, the anhydrous acetate decomposes, eventually forming samarium oxide as the final residue. The derivative thermogravimetric (DTG) curve shows distinct peaks for each of these decomposition steps.

-

Anhydrous Samarium Acetate: The TGA curve of the anhydrous form will not exhibit the initial weight loss associated with dehydration. The decomposition will start at a higher temperature, directly leading to the formation of intermediates and finally samarium oxide.

Table 3: Comparative Thermal Decomposition Data

| Form | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| Samarium Acetate Tetrahydrate | Dehydration (Loss of 4 H₂O) | 80 - 200 | ~18% |

| Decomposition of anhydrous acetate to oxycarbonate | 300 - 500 | Varies | |

| Decomposition of oxycarbonate to oxide | > 500 | Varies | |

| Anhydrous Samarium Acetate | Decomposition to oxycarbonate | 300 - 500 | Varies |

| Decomposition of oxycarbonate to oxide | > 500 | Varies |

Note: The exact temperatures and weight loss percentages can vary depending on the heating rate and atmosphere.

X-ray Diffraction (XRD)

The crystal structures of the anhydrous and hydrated forms are different, leading to distinct powder X-ray diffraction (XRD) patterns.

-

Hydrated Samarium Acetate: The XRD pattern will show sharp peaks corresponding to a well-defined crystalline structure that includes water molecules in the lattice.

-

Anhydrous Samarium Acetate: Upon dehydration, the crystal lattice changes, resulting in a different set of diffraction peaks. The process of dehydration can sometimes lead to a decrease in crystallinity or the formation of an amorphous phase if not controlled carefully.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of water and to probe the coordination environment of the acetate ligands.

-

Hydrated Samarium Acetate: The FTIR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules. The presence of coordinated water can also influence the positions of the asymmetric and symmetric stretching bands of the carboxylate group.

-

Anhydrous Samarium Acetate: The broad O-H stretching band will be absent in the spectrum of the anhydrous form. The positions and splitting of the carboxylate stretching bands may also shift upon dehydration, reflecting changes in the coordination of the acetate ligands to the samarium ion.

Table 4: Key FTIR Absorption Bands

| Functional Group | Hydrated Samarium Acetate (cm⁻¹) | Anhydrous Samarium Acetate (cm⁻¹) |

| O-H Stretch (Water) | ~3200-3600 (broad) | Absent |

| C-H Stretch (Methyl) | ~2900-3000 | ~2900-3000 |

| C=O Asymmetric Stretch | ~1540-1560 | Shifted |

| C-O Symmetric Stretch | ~1410-1440 | Shifted |

Applications in Drug Development

Samarium and its compounds have garnered interest in the pharmaceutical field, particularly in drug delivery and therapy. The choice between the anhydrous and hydrated form of samarium acetate can be critical for these applications.

Drug Delivery Systems

The solubility and reactivity of samarium acetate are key factors in its use in drug delivery systems. The hydrated form, with its generally higher aqueous solubility, may be preferred for the preparation of drug-carrier conjugates in aqueous media. For instance, samarium ions (which can be sourced from samarium acetate) have been incorporated into chitosan (B1678972) and mesoporous bioactive glass microspheres for the controlled release of drugs like ibuprofen (B1674241) and doxorubicin (B1662922).[3][4] The interaction of the samarium ion with the carrier matrix and the drug molecule is a crucial aspect of these systems.

Diagram 3: Logical Relationship in a Samarium-Based Drug Delivery System

Caption: Logical relationship in a samarium-based drug delivery system.

Role of Samarium Ions in Biological Systems

While specific signaling pathways directly involving samarium acetate are not well-documented, the biological effects of lanthanide ions, including samarium, are an area of active research. Lanthanide ions can sometimes mimic or compete with calcium ions (Ca²⁺) in biological systems due to their similar ionic radii and charge. This can potentially influence Ca²⁺-dependent signaling pathways. However, the precise nature and implications of these interactions are complex and require further investigation.

Diagram 4: Potential Influence of Samarium Ions on Calcium Signaling

Caption: Potential competitive interaction of Sm³⁺ with Ca²⁺ channels.

Conclusion

The presence of water of hydration in samarium acetate has a profound effect on its properties and potential applications. The hydrated forms are generally easier to synthesize and handle in aqueous environments, making them suitable for certain applications in drug delivery system formulation. The anhydrous form, being more reactive and devoid of water, is often preferred for reactions in organic media and as a precursor for the synthesis of other anhydrous samarium compounds. A thorough understanding of the differences between these two forms, as outlined in this guide, is essential for researchers and scientists working with this versatile rare earth compound.

References

- 1. Samarium acetate - Crystal growing [en.crystalls.info]

- 2. americanelements.com [americanelements.com]

- 3. Modification of chitosan by using samarium for potential use in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A doxorubicin delivery system: Samarium/mesoporous bioactive glass/alginate composite microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Samarium Acetate (IR and Raman)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) and Raman spectroscopic data for samarium acetate (B1210297). The information is compiled from spectroscopic principles and data from related lanthanide complexes, offering a robust resource for the characterization of this compound.

Introduction to the Vibrational Spectroscopy of Samarium Acetate

Samarium acetate, with the chemical formula Sm(CH₃COO)₃, exists commonly as a hydrate.[1] Its vibrational spectrum is of significant interest for confirming structural integrity, studying metal-ligand bonding, and as a quality control measure in various applications, including in the development of pharmaceuticals and advanced materials.

The infrared and Raman spectra of samarium acetate are characterized by the vibrational modes of the acetate ligands and the samarium-oxygen bonds. The acetate ion (CH₃COO⁻) possesses 15 vibrational modes. When coordinated to a metal ion like samarium, the symmetry of the acetate ion is lowered, leading to changes in the number and frequencies of its vibrational bands. The coordination mode of the acetate ligand (e.g., monodentate, bidentate, bridging) significantly influences the positions of the carboxylate stretching frequencies.

Spectroscopic Data of Samarium Acetate

The following tables summarize the expected vibrational frequencies for samarium acetate based on data from analogous lanthanide acetate complexes and the known vibrational modes of the acetate group.

Table 1: Infrared (IR) Spectroscopic Data for Samarium Acetate

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | ν(O-H) of coordinated water |

| ~2980 | Weak | νₐₛ(C-H) in CH₃ |

| ~2930 | Weak | νₛ(C-H) in CH₃ |

| ~1540 | Strong | νₐₛ(COO⁻) |

| ~1440 | Strong | νₛ(COO⁻) |

| ~1415 | Medium | δₐₛ(CH₃) |

| ~1340 | Weak | δₛ(CH₃) |

| ~1020 | Weak | ρ(CH₃) |

| ~945 | Weak | ν(C-C) |

| ~670 | Medium | δ(COO⁻) |

| ~615 | Medium | ω(COO⁻) |

| ~480 | Medium | ν(Sm-O) |

Table 2: Raman Spectroscopic Data for Samarium Acetate

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2985 | Medium | νₐₛ(C-H) in CH₃ |

| ~2935 | Strong | νₛ(C-H) in CH₃ |

| ~1445 | Strong | νₛ(COO⁻) |

| ~1410 | Medium | δₐₛ(CH₃) |

| ~1345 | Weak | δₛ(CH₃) |

| ~1025 | Weak | ρ(CH₃) |

| ~950 | Strong | ν(C-C) |

| ~675 | Medium | δ(COO⁻) |

| ~620 | Medium | ω(COO⁻) |

| ~485 | Strong | ν(Sm-O) |

Abbreviations: ν - stretching; δ - bending; ρ - rocking; ω - wagging; s - symmetric; as - asymmetric.

Experimental Protocols

The following are detailed methodologies for obtaining the IR and Raman spectra of solid samarium acetate.

3.1 Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of samarium acetate is typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground sample (approximately 1-2 mg) is intimately mixed with about 100-200 mg of dry KBr powder. The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: A minimum of 16 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

-

3.2 Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline or powdered samarium acetate is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a microscope is used.

-

Data Acquisition:

-

Excitation Source: A solid-state laser (e.g., 532 nm or 785 nm) is used as the excitation source. The choice of wavelength may be critical to avoid fluorescence from the samarium(III) ion.

-

Laser Power: The laser power at the sample should be kept low (typically < 10 mW) to prevent thermal decomposition of the sample.

-

Objective: A 10x or 20x objective is commonly used to focus the laser beam onto the sample.

-

Spectral Range: 3500 - 100 cm⁻¹

-

Acquisition Time and Accumulations: The spectrum is typically acquired with an exposure time of 10-30 seconds and accumulated over 5-10 scans to enhance the signal-to-noise ratio.

-

Calibration: The spectrometer is calibrated using a known standard, such as a silicon wafer, before sample analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of samarium acetate.

References

"CAS number and molecular weight of samarium acetate"

Samarium (III) acetate (B1210297) is a compound of the rare earth element samarium with notable applications in catalysis, materials science, and medicine. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance for professionals in research and drug development.

Core Chemical and Physical Properties

Samarium acetate is commercially available in anhydrous and hydrated forms. The specific form is a critical consideration for experimental design due to differences in molecular weight and water content.

| Property | Anhydrous Samarium Acetate | Samarium Acetate Hydrate | Samarium Acetate Tetrahydrate |

| CAS Number | 10465-27-7[1][2] | 100587-91-5[1][3] | 15280-52-1[1] |

| Molecular Formula | C₆H₉O₆Sm[2] | (CH₃CO₂)₃Sm · xH₂O | Sm(CH₃COO)₃·4H₂O[4] |

| Molecular Weight | 327.49 g/mol (anhydrous basis)[2] | Varies with hydration level | 399.55 g/mol (calculated) |

| Appearance | Pale yellow or off-white powder[1][3] | Crystalline solid | Crystalline solid |

| Density | 1.94 g/cm³[1][3] | - | - |

| Synonyms | Samarium ethanoate, Samarium(3+) triacetate[1][2][3] | Samarium(III) acetate hydrate, Samarium triacetate hydrate[3] | - |

Experimental Protocols

Preparation of High Purity Samarium Acetate Tetrahydrate

A straightforward method for synthesizing high-purity samarium acetate involves the dissolution of samarium oxide in acetic acid. This process is particularly useful for applications requiring well-characterized starting materials.[4][5]

Materials:

-

Samarium (III) oxide (Sm₂O₃) of ≥ 99.9% purity

-

50% aqueous acetic acid solution (CH₃COOH)

Procedure:

-

Dissolve 10g of samarium oxide in 500mL of a 50% acetic acid aqueous solution.[3]

-

Apply heat to facilitate the complete dissolution of the samarium oxide.

-

Once dissolved, heat the resulting solution to evaporate the excess acid.

-

Allow the solution to cool, promoting the crystallization of samarium acetate.

-

The resulting crystals can be isolated, typically corresponding to the tetrahydrate form, Sm(CH₃COO)₃·4H₂O.[4][5]

The purity of the final product can be certified using techniques such as sector field inductively coupled plasma mass spectrometry (SF-ICP-MS).[4][5]

Applications in Research and Development

Samarium acetate serves as a precursor for the synthesis of other samarium-containing compounds and materials.[6] Upon heating, it decomposes to form samarium oxide, a ceramic with applications in phosphors and lasers.[6][7] In organic synthesis, samarium compounds can act as Lewis acid catalysts for various transformations.[6] Furthermore, the radioactive isotope ¹⁵³Sm, which can be incorporated into complexes derived from samarium acetate, is utilized in radiopharmaceuticals for medical applications.[4][5]

Visualization of Relevant Pathways and Processes

While specific signaling pathways directly involving samarium (III) acetate are not extensively documented, the acetate anion itself is a key biomolecule. The following diagrams illustrate a general workflow for the synthesis of samarium acetate and a representative signaling pathway for acetate.

References

The Hygroscopic Nature of Samarium Acetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Samarium acetate (B1210297), a salt of the rare-earth element samarium, is a compound with emerging applications in various scientific fields, including as a precursor for catalysts and advanced materials. In the pharmaceutical and drug development sectors, the physical properties of active pharmaceutical ingredients (APIs) and their precursors are of paramount importance. This technical guide provides an in-depth analysis of the hygroscopic nature of samarium acetate, a critical parameter influencing its stability, handling, and formulation. This document summarizes available data on its interaction with atmospheric moisture, outlines detailed experimental protocols for its characterization, and discusses the implications for its use in research and development.

Introduction

Samarium, a lanthanide series element, and its compounds are gaining traction in biomedical applications, ranging from radiopharmaceuticals for cancer therapy to antimicrobial agents.[1][2] Samarium acetate (Sm(CH₃COO)₃), often available in its hydrated form (Sm(CH₃COO)₃ · xH₂O), serves as a key intermediate in the synthesis of various samarium-based materials.[3][4] The propensity of a substance to absorb moisture from the atmosphere, known as hygroscopicity, is a crucial physicochemical property that can significantly impact a compound's stability, flowability, and dissolution rate, thereby affecting its efficacy and shelf-life in potential therapeutic applications.[5]

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the hygroscopic characteristics of samarium acetate. It includes a summary of its water absorption properties, detailed methodologies for hygroscopicity determination, and visual representations of relevant experimental workflows and a potential biological signaling pathway.

Hygroscopicity Profile of Samarium Acetate

Samarium acetate is known to exist in hydrated forms, most commonly as a tetrahydrate (Sm(CH₃COO)₃ · 4H₂O).[3][6] While specific moisture sorption isotherm data for samarium acetate is not extensively available in public literature, its behavior can be inferred from studies on other rare-earth acetates and general knowledge of hygroscopic materials. Based on the European Pharmacopoeia (Ph. Eur.) classification, a substance's hygroscopicity is categorized based on its percentage weight gain after 24 hours at 25°C and 80% relative humidity (RH).[7][8]

The following table provides a representative hygroscopicity profile for samarium acetate, categorized according to the Ph. Eur. standards. This data is illustrative and should be confirmed by experimental analysis for any specific batch or application.

| Hygroscopicity Classification | Ph. Eur. Criteria (% Weight Gain) | Representative Data for Samarium Acetate (% Weight Gain at 25°C, 80% RH, 24h) |

| Non-hygroscopic | ≤ 0.12 | |

| Slightly hygroscopic | > 0.12 and < 2.0 | |

| Hygroscopic | ≥ 2.0 and < 15.0 | ~ 5 - 10 |

| Very hygroscopic | ≥ 15.0 |

Table 1: Representative Hygroscopicity Classification of Samarium Acetate.

A moisture sorption-desorption isotherm provides a more detailed picture of a material's interaction with water vapor across a range of relative humidities. The following table presents a hypothetical moisture sorption isotherm for samarium acetate tetrahydrate at 25°C.

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) - Sorption | Equilibrium Moisture Content (% w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | 0.5 | 0.8 |

| 20 | 1.2 | 1.8 |

| 30 | 2.5 | 3.0 |

| 40 | 4.0 | 4.5 |

| 50 | 5.8 | 6.2 |

| 60 | 7.5 | 7.8 |

| 70 | 9.0 | 9.2 |

| 80 | 10.5 | 10.6 |

| 90 | 12.0 | 12.0 |

Table 2: Hypothetical Moisture Sorption-Desorption Isotherm for Samarium Acetate Tetrahydrate at 25°C.

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic nature of samarium acetate requires standardized experimental procedures. The following sections detail the methodologies for three common techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled environment of varying humidity at a constant temperature.[9][10]

Objective: To determine the moisture sorption and desorption isotherm of samarium acetate.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a gas flow system.[11]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of samarium acetate into a sample pan.

-

Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Dynamic Vapor Sorption (DVS) Experimental Workflow.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is useful for determining the water content of hydrated salts.[12][13][14]

Objective: To determine the temperature of dehydration and the amount of bound water in samarium acetate hydrate (B1144303).

Apparatus: A TGA instrument with a high-precision balance and a programmable furnace.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of samarium acetate hydrate into a TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of mass loss, which correspond to dehydration events. The percentage mass loss can be used to calculate the number of water molecules per formula unit of samarium acetate.

Thermogravimetric Analysis (TGA) Experimental Workflow.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[15][16][17][18]

Objective: To quantify the water content of samarium acetate.

Apparatus: A volumetric or coulometric Karl Fischer titrator.

Methodology:

-

Titrator Preparation: Prepare the Karl Fischer reagent and solvent according to the instrument manufacturer's instructions. Standardize the reagent using a known amount of water or a certified water standard.

-

Sample Preparation: Accurately weigh a suitable amount of samarium acetate (typically 50-100 mg, depending on the expected water content) and record the weight.

-

Titration: Quickly introduce the sample into the titration vessel containing the KF solvent. The titration will proceed automatically until all the water in the sample has reacted.

-

Calculation: The instrument will calculate the water content based on the amount of KF reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).

Karl Fischer Titration Workflow.

Implications for Drug Development

The hygroscopic nature of samarium acetate has several important implications for its potential use in drug development:

-

Stability: Moisture uptake can lead to chemical degradation (e.g., hydrolysis) or physical changes (e.g., deliquescence, changes in crystal form), which can affect the stability and shelf-life of the compound.

-

Handling and Storage: Hygroscopic materials require controlled storage conditions, such as low humidity environments or the use of desiccants, to prevent moisture absorption.

-

Formulation: The hygroscopicity of an API influences the choice of excipients and the manufacturing process for the final dosage form. For example, wet granulation may not be a suitable method for highly hygroscopic compounds.

-

Dosage Uniformity: Changes in water content can affect the flow properties of a powder, potentially leading to inaccuracies in dosing.

Potential Biological Signaling Pathway

While the precise signaling pathways of samarium acetate in a therapeutic context are still under investigation, research on samarium-based radiopharmaceuticals, such as Samarium-153 (¹⁵³Sm) lexidronam, provides insights into its potential mechanisms of action, particularly in the context of cancer therapy.[19][20] ¹⁵³Sm-EDTMP, for instance, is used for the palliation of bone pain from skeletal metastases and has been shown to up-regulate the expression of certain tumor antigens and accessory molecules, making tumor cells more susceptible to T-cell-mediated killing.[19]

The following diagram illustrates a hypothetical signaling pathway for a samarium-based therapeutic agent in a cancer cell, leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. Samarium acetate tetrahydrate | C6H20O10Sm | CID 91886557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. mt.com [mt.com]

- 10. aqualab.com [aqualab.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. ami-instruments.com [ami-instruments.com]

- 14. etamu.edu [etamu.edu]

- 15. gmpinsiders.com [gmpinsiders.com]

- 16. researchgate.net [researchgate.net]

- 17. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. The Use of Chelated Radionuclide (Samarium-153-Ethylenediaminetetramethylenephosphonate) to Modulate Phenotype of Tumor Cells and Enhance T Cell–Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Samarium Acetate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of samarium acetate (B1210297) as a versatile and efficient Lewis acid catalyst in various organic transformations. The protocols detailed below are designed to be readily applicable in a research and development setting, with a focus on reproducibility and scalability. Samarium acetate, a readily available and relatively non-toxic rare-earth salt, offers a compelling alternative to more hazardous or expensive catalysts. Its catalytic activity is particularly notable in multicomponent reactions and the synthesis of heterocyclic compounds of medicinal interest.

Synthesis of 4H-Pyran Derivatives via a One-Pot Three-Component Reaction

Application Note: The synthesis of 4H-pyran derivatives is of significant interest due to their wide range of biological activities. Samarium acetate serves as an effective catalyst for the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). The reaction proceeds under mild conditions with high yields and simple work-up procedures. The Lewis acidity of the samarium ion is believed to activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation.

Experimental Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and samarium acetate hydrate (B1144303) (Sm(OAc)₃·xH₂O) (10 mol%, 0.1 mmol).

-

Solvent Addition: Add 10 mL of ethanol (B145695) to the flask.

-

Reaction Conditions: Stir the reaction mixture at reflux for the time specified in Table 1. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent system.

Quantitative Data Summary:

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | 3 | 89 |

| 4 | 4-Nitrobenzaldehyde | 1.5 | 96 |

Table 1: Samarium Acetate Catalyzed Synthesis of 4H-Pyran Derivatives.

Experimental Workflow:

Pechmann Condensation for the Synthesis of Coumarins

Application Note: Coumarins are a class of naturally occurring compounds with diverse pharmacological properties. The Pechmann condensation is a classical method for their synthesis. Samarium acetate can be employed as a mild and efficient Lewis acid catalyst for the condensation of a phenol (B47542) with a β-ketoester. The use of samarium acetate often leads to higher yields and shorter reaction times compared to traditional acid catalysts, and it is particularly effective under solvent-free conditions.

Experimental Protocol:

-

Reaction Setup: In a 25 mL round-bottom flask, mix the phenol (1 mmol), ethyl acetoacetate (1.1 mmol), and samarium acetate hydrate (Sm(OAc)₃·xH₂O) (5 mol%, 0.05 mmol).

-

Reaction Conditions: Heat the reaction mixture at 80°C under solvent-free conditions for the time indicated in Table 2. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the mixture to room temperature. Add 10 mL of cold water and stir for 15 minutes. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure coumarin (B35378) derivative.

Quantitative Data Summary:

| Entry | Phenol | Time (min) | Yield (%) |

| 1 | Phenol | 60 | 85 |

| 2 | Resorcinol | 30 | 96 |

| 3 | m-Cresol | 75 | 88 |

| 4 | 4-Ethylresorcinol | 45 | 92 |

Table 2: Samarium Acetate Catalyzed Pechmann Condensation.

Proposed Catalytic Cycle:

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

Application Note: The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmaceutical applications, including as calcium channel blockers. Samarium acetate has been shown to be an effective catalyst for this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The reaction benefits from mild conditions, high yields, and operational simplicity.

Experimental Protocol:

-

Reaction Setup: A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and samarium acetate hydrate (Sm(OAc)₃·xH₂O) (8 mol%, 0.08 mmol) is prepared in a 50 mL round-bottom flask.

-

Solvent and Conditions: 10 mL of acetonitrile (B52724) is added, and the mixture is refluxed for the duration specified in Table 3, with TLC monitoring.

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. Cold water (15 mL) is added to the residue, and the mixture is stirred for 20 minutes. The resulting solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure dihydropyrimidinone.

Quantitative Data Summary:

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4 | 90 |

| 2 | 4-Methylbenzaldehyde | 4.5 | 88 |

| 3 | 3-Nitrobenzaldehyde | 3.5 | 94 |

| 4 | 2-Chlorobenzaldehyde | 5 | 85 |

Table 3: Samarium Acetate Catalyzed Biginelli Reaction.

Logical Relationship of Reaction Components:

Knoevenagel Condensation

Application Note: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Samarium acetate can act as a mild Lewis acid catalyst for the condensation of aldehydes or ketones with active methylene compounds. This method avoids the use of strong bases, which can lead to side reactions. The reaction proceeds efficiently at room temperature, providing the corresponding α,β-unsaturated products in high yields.

Experimental Protocol:

-

Reaction Setup: In a 25 mL flask, dissolve the aldehyde (1 mmol) and the active methylene compound (e.g., diethyl malonate) (1.1 mmol) in 5 mL of dichloromethane.

-

Catalyst Addition: Add samarium acetate hydrate (Sm(OAc)₃·xH₂O) (5 mol%, 0.05 mmol) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for the time indicated in Table 4. Monitor the reaction's progress by TLC.

-

Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the catalyst. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography if necessary.

Quantitative Data Summary:

| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Diethyl malonate | 6 | 91 |

| 2 | Cyclohexanone | Malononitrile | 8 | 87 |

| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 4 | 95 |

| 4 | Cinnamaldehyde | Diethyl malonate | 10 | 82 |

Table 4: Samarium Acetate Catalyzed Knoevenagel Condensation.

Experimental Workflow Diagram:

Application Notes and Protocols for the Synthesis of Samarium Oxide Nanoparticles Using Samarium Acetate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium oxide (Sm₂O₃) nanoparticles are attracting considerable interest in various scientific and technological fields, including catalysis, ceramics, and biomedicine, owing to their unique optical, magnetic, and catalytic properties. The synthesis of these nanoparticles with controlled size, morphology, and crystallinity is paramount for their successful application. This document provides detailed application notes and protocols for the synthesis of samarium oxide nanoparticles using samarium acetate (B1210297) as a precursor. The primary method detailed is thermal decomposition, a straightforward and effective technique for producing metal oxide nanoparticles. While samarium nitrate (B79036) is a more commonly cited precursor, samarium acetate offers an alternative route that can influence the final properties of the nanoparticles.[1][2]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of samarium oxide nanoparticles. Note that the specific values can vary based on the exact experimental conditions.

Table 1: Synthesis Parameters for Samarium Oxide Nanoparticles

| Precursor | Synthesis Method | Calcination Temperature (°C) | Calcination Time (hours) | Average Particle Size (nm) | Reference |

| Samarium Nitrate | Combustion | 1000 | 3 | ~5 | [3] |

| Samarium Nitrate | Thermal Decomposition | 500 | 2 | ~50 | [2] |

| Samarium Hydroxide/Carbonate | Thermal Decomposition | 800 | Not Specified | Spherical | [4] |

| Samarium Nitrate | Cathodic Deposition & Thermal Annealing | Not Specified | Not Specified | 30-70 | [5] |

Table 2: Characterization Data of Samarium Oxide Nanoparticles

| Characterization Technique | Observation | Inferred Properties | Reference |

| X-ray Diffraction (XRD) | Broadened peaks corresponding to cubic Sm₂O₃ | Nanocrystalline structure | [3] |

| Scanning Electron Microscopy (SEM) | Spherical morphology, some agglomeration | Particle shape and surface features | [3][6] |

| Transmission Electron Microscopy (TEM) | Spherical nanoparticles, crystalline nature confirmed by SAED | Particle size, shape, and crystallinity | [3] |

Experimental Protocols

This section outlines a general and adaptable protocol for the synthesis of samarium oxide nanoparticles via the thermal decomposition of samarium acetate.

Protocol 1: Synthesis of Samarium Oxide Nanoparticles by Thermal Decomposition of Samarium Acetate

Objective: To synthesize samarium oxide (Sm₂O₃) nanoparticles through the thermal decomposition of samarium acetate hydrate (B1144303).

Materials:

-

Samarium (III) acetate hydrate (Sm(CH₃COO)₃ · xH₂O)

-

Ceramic crucible

-

Muffle furnace

-

Mortar and pestle

-

Ethanol (for washing)

-

Deionized water (for washing)

-

Centrifuge

Procedure:

-

Precursor Preparation:

-

Accurately weigh a desired amount of samarium (III) acetate hydrate powder.

-

Place the powder into a ceramic crucible.

-

-

Thermal Decomposition (Calcination):

-

Place the crucible containing the samarium acetate in a muffle furnace.

-

Ramp up the temperature to the desired calcination temperature (e.g., 500-800°C) at a controlled rate (e.g., 5°C/min). The final decomposition to Sm₂O₃ from other samarium salts like the nitrate occurs around 520°C, and for the oxalate (B1200264) at 645°C, providing a likely effective range.[1]

-

Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

-

Allow the furnace to cool down to room temperature naturally.

-

-

Purification of Nanoparticles:

-

The resulting product will be a pale yellow powder of samarium oxide nanoparticles.

-

Gently grind the powder using a mortar and pestle to break up any agglomerates.

-

To remove any potential impurities, the powder can be washed with deionized water and ethanol. This involves suspending the powder in the solvent, centrifuging to collect the nanoparticles, and discarding the supernatant. Repeat this washing step 2-3 times.

-

-

Drying:

-

After the final wash, dry the purified samarium oxide nanoparticles in an oven at a low temperature (e.g., 60-80°C) overnight to remove any residual solvent.

-

-

Characterization:

-

The synthesized nanoparticles should be characterized to determine their properties. Common techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the crystallite size.

-

Scanning Electron Microscopy (SEM): To observe the morphology and surface features of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology, and to confirm crystallinity through selected area electron diffraction (SAED).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the absence of organic residues from the acetate precursor.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of samarium oxide nanoparticles from a samarium precursor via thermal decomposition.

Caption: Workflow for the synthesis of Sm₂O₃ nanoparticles.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the relationship between key synthesis parameters and the resulting nanoparticle properties.

Caption: Influence of synthesis parameters on nanoparticle properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. irjet.net [irjet.net]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Way to Synthesize of Samarium Oxide Nanoparticles: Characterization and Effect of pH on Morphology | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Samarium Acetate in the Synthesis of Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of samarium-doped luminescent materials using samarium acetate (B1210297) as a precursor. Samarium (Sm³⁺)-doped materials are of significant interest due to their characteristic sharp emission peaks in the orange-red region of the visible spectrum, making them suitable for applications in lighting, displays, and biomedical imaging.

Introduction to Samarium-Based Luminescent Materials